molecular formula C21H28O4 B1667395 Anecortave CAS No. 10184-70-0

Anecortave

Cat. No. B1667395
CAS RN: 10184-70-0
M. Wt: 344.4 g/mol
InChI Key: BCFCRXOJOFDUMZ-ONKRVSLGSA-N
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Description

Anecortave is a novel angiogenesis inhibitor used in the treatment of the exudative (wet) form of age-related macular degeneration . Although similar in chemical structure to the corticosteroid hydrocortisone acetate, it possesses no glucocorticoid activity . If approved, it will be marketed by Alcon as anecortave acetate for depot suspension under the trade name Retaane .


Synthesis Analysis

Anecortave can be synthesized from a 17-oxosteroid . In addition to being synthesized from a 17-oxosteroid, anecortave acetate can be derived from cortisol by reducing the 11-beta hydroxyl on cortisol to a double bond between carbons 9 and 11 and the addition of an acetate group to carbon 21 . This results in a molecule with no glucocorticoid or mineralocorticoid activity .


Molecular Structure Analysis

The molecular formula of Anecortave is C21H28O4 . The average molecular weight is 344.445 Da .


Chemical Reactions Analysis

Anecortave acetate (AL-3789) (Alcon Laboratories, Inc.) represents a potential innovation in both drug class and drug delivery route for glaucoma management and represents an alternative therapy for long-term IOP reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of Anecortave acetate are as follows: It has a molecular weight of 386.48 g/mol . It is a solid substance . The storage conditions for the powder are -20°C for 3 years and 4°C for 2 years .

Scientific Research Applications

Treatment of Idiopathic Perifoveal Telangiectasia

  • Application : Anecortave acetate has been explored for treating idiopathic perifoveal telangiectasia (IPT). A pilot study showed that it might inhibit retinal and subretinal permeability and neovascular proliferation in patients with IPT (Eandi et al., 2006).

Treatment of Age-Related Macular Degeneration (AMD)

  • Application : Anecortave acetate has been used in clinical trials for treating subfoveal choroidal neovascularization in AMD. Results indicate its potential for preserving or improving vision and inhibiting lesion growth (D’Amico et al., 2003).

Treatment of Retinal Angiomatous Proliferation

  • Application : It has been tested for treating retinal angiomatous proliferation (RAP), suggesting its role in reducing capillary permeability, although it didn’t significantly benefit vision loss in these patients (Klais et al., 2006).

Mechanism of Action

  • Insight : Anecortave acetate, an angiostatic cortisene, is known for its broad-based angiostatic activity, inhibiting neovascularization at multiple steps and across various angiogenic factors (Clark, 2007).

Efficacy in Other Ocular Conditions

  • Exploration : Research has explored its efficacy for intraocular tumor growth suppression and as an adjunct therapy in retinal tumors, showing promise in controlling tumor burden in a murine model of retinoblastoma (Clark et al., 1999); (Jockovich et al., 2006).

Clinical Safety Profile

  • Safety : Studies have noted the clinical safety of anecortave acetate in treating wet AMD, with no significant treatment-related safety issues reported (Regillo et al., 2007).

Pharmacokinetics and Metabolism

  • Pharmacology : The pharmacokinetics and metabolism of anecortave acetate in animals and humans have been studied, highlighting its effective delivery and metabolic pathways (Dahlin & Rahimy, 2007).

properties

IUPAC Name

(8S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h6,11,15,17,22,25H,3-5,7-10,12H2,1-2H3/t15-,17+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFCRXOJOFDUMZ-ONKRVSLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C(=O)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70144268
Record name Anecortave
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anecortave

CAS RN

10184-70-0
Record name Anecortave [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010184700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anecortave
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12081
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Anecortave
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANECORTAVE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5Y8O51589
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,430
Citations
S Hayek, M Scherrer, D Barthelmes… - Klinische …, 2007 - thieme-connect.com
… since anecortave acetate remains active for 6 months. At the 6 month follow-up we performed a second PJD of anecortave acetate if visual acuity was stable and CNV activity persisted. …
Number of citations: 12 www.thieme-connect.com
Anecortave Acetate Clinical Study Group - Ophthalmology, 2003 - Elsevier
PURPOSE: To evaluate safety and efficacy of the angiostatic agent anecortave acetate, compared with a placebo, for treatment of subfoveal choroidal neovascularization (CNV). …
Number of citations: 242 www.sciencedirect.com
A Augustin - Clinical interventions in aging, 2006 - Taylor & Francis
RETAANE ® 15mg (anecortave acetate suspension) is under investigation to treat exudative age-related macular degeneration (AMD), the single largest cause of blindness in the …
Number of citations: 22 www.tandfonline.com
AF Clark - Survey of ophthalmology, 2007 - Elsevier
Anecortave acetate is a unique angiostatic agent. Although … Anecortave acetate has broad based angiostatic activity, … angiogenic factor, anecortave acetate inhibits neovascularization …
Number of citations: 40 www.sciencedirect.com
SJ Bakri, PK Kaiser - Expert Opinion on Investigational Drugs, 2006 - Taylor & Francis
This manuscript reviews the pharmacotherapeutics of the novel, angiostatic cortisene, anecortave acetate suspension, for the treatment of age-related macular degeneration. The …
Number of citations: 5 www.tandfonline.com
Anecortave Acetate Clinical Study Group - Retina, 2003 - journals.lww.com
… after anecortave acetate 15 mg than placebo. More patients treated with anecortave acetate … Anecortave acetate 15 mg inhibited lesion growth significantly better than placebo (P= 0.001…
Number of citations: 119 journals.lww.com
…, EK Sullivan, Anecortave Acetate Clinical Study Group - Ophthalmology, 2006 - Elsevier
… The month 12 clinical outcome for anecortave acetate was … PDT to +21.7% favoring anecortave acetate). No serious … demonstrate that the benefits of anecortave acetate for the treatment …
Number of citations: 152 www.sciencedirect.com
CM Eandi, MD Ober, KB Freund, CM Klais, JS Slakter… - Retina, 2006 - journals.lww.com
… The results of this study suggest that anecortave acetate may inhibit retinal and subretinal permeability … Anecortave acetate appears to benefit the leakage and vision in patients with the …
Number of citations: 31 journals.lww.com
J Heaton, P Kastner, R Hackett - Survey of ophthalmology, 2007 - Elsevier
A number of preclinical safety pharmacology and toxicity studies have been performed on the angiostatic cortisene anecortave acetate in various species and using different routes of …
Number of citations: 6 www.sciencedirect.com
AJ Augustin, DJ D'Amico, WF Mieler… - Graefe's Archive for …, 2005 - Springer
… As part of this study, 33 patients received Anecortave Acetate 30 mg, 33 patients received Anecortave Acetate 15 mg, 32 patients received Anecortave Acetate 3 mg, and 30 patients …
Number of citations: 46 link.springer.com

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